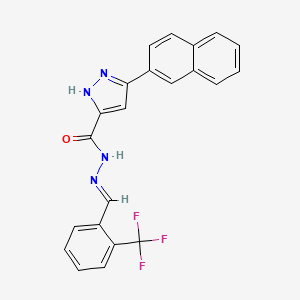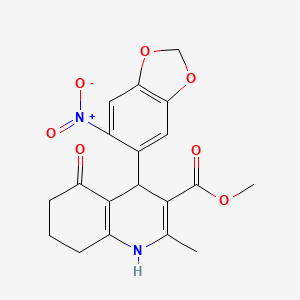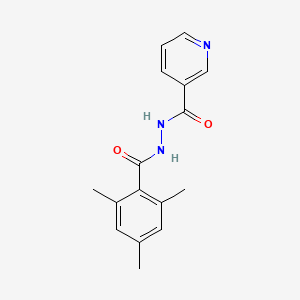![molecular formula C21H14IN5O3 B11698800 (4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698800.png)
(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[2-(4-Iodophenyl)hydrazinyliden]-5-(4-Nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-on ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Iodophenylgruppe, eine Nitrophenylgruppe und eine Phenylgruppe umfasst, die an einen Pyrazolonkern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4Z)-4-[2-(4-Iodophenyl)hydrazinyliden]-5-(4-Nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-on erfolgt typischerweise in einem mehrstufigen Verfahren. Eine gängige Methode beginnt mit der Herstellung des Hydrazon-Zwischenprodukts durch Reaktion von 4-Iodobenzaldehyd mit Phenylhydrazin unter sauren Bedingungen. Dieses Zwischenprodukt wird dann unter Verwendung einer Base wie Triethylamin einer Cyclisierungsreaktion mit 4-Nitrobenzoylchlorid unterzogen, um den Pyrazolonring zu bilden. Der letzte Schritt beinhaltet die Isomerisierung des Produkts, um die (4Z)-Konfiguration zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, die Skalierbarkeit der Synthese weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
(4Z)-4-[2-(4-Iodophenyl)hydrazinyliden]-5-(4-Nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Nitrogruppe zu einer Aminogruppe führt.
Substitution: Die Iodophenylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen, wobei das Iodatom durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium, Wasserstoffperoxid in basischem Medium.
Reduktion: Natriumborhydrid in Methanol, Lithiumaluminiumhydrid in Ether.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Oxiden und Chinonen.
Reduktion: Bildung von Aminoderivaten.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[2-(4-Iodophenyl)hydrazinyliden]-5-(4-Nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Antikrebsmittel untersucht, da sie bestimmte Enzyme und Signalwege hemmen kann, die an der Proliferation von Krebszellen beteiligt sind.
Materialwissenschaft: Aufgrund ihrer einzigartigen elektronischen Eigenschaften wird sie bei der Entwicklung von organischen Halbleitern und Leuchtdioden (LEDs) eingesetzt.
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.
Wirkmechanismus
Der Wirkmechanismus von (4Z)-4-[2-(4-Iodophenyl)hydrazinyliden]-5-(4-Nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-on umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann die Verbindung Enzyme wie Kinasen oder Proteasen hemmen, was zur Störung zellulärer Signalwege führt. Das Vorhandensein der Nitrophenyl- und Iodophenylgruppen verstärkt ihre Bindungsaffinität zu diesen Zielstrukturen, was zu einer starken biologischen Aktivität führt.
Wirkmechanismus
The mechanism of action of (4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Iodophenol: Eine aromatische Verbindung mit einem Iodsubstituenten, die in verschiedenen Kupplungsreaktionen eingesetzt wird.
4-Nitrophenol: Ein nitrosubstituiertes Phenol, das häufig als Vorläufer in der organischen Synthese verwendet wird.
Phenylhydrazin: Ein Hydrazinderivat, das bei der Synthese von Hydrazonen und Pyrazolonen verwendet wird.
Einzigartigkeit
(4Z)-4-[2-(4-Iodophenyl)hydrazinyliden]-5-(4-Nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-on ist aufgrund seiner Kombination von funktionellen Gruppen und seiner (4Z)-Konfiguration, die spezifische elektronische und sterische Eigenschaften verleiht, einzigartig. Diese Eigenschaften machen es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und in industriellen Prozessen.
Eigenschaften
Molekularformel |
C21H14IN5O3 |
|---|---|
Molekulargewicht |
511.3 g/mol |
IUPAC-Name |
4-[(4-iodophenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H14IN5O3/c22-15-8-10-16(11-9-15)23-24-20-19(14-6-12-18(13-7-14)27(29)30)25-26(21(20)28)17-4-2-1-3-5-17/h1-13,25H |
InChI-Schlüssel |
IJMYQNQCUMEUHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B11698722.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11698726.png)

![(4E)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698731.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698739.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11698753.png)

![(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698773.png)
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]](/img/structure/B11698783.png)
![N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B11698786.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698787.png)


![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11698808.png)
